6-Chloro-1-(4-chlorophenyl)-1-oxohexane

Description

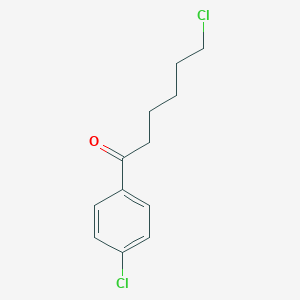

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(4-chlorophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOQTJUTYTSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622008 | |

| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188851-40-3 | |

| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

CAS Number: 188851-40-3

Introduction

This technical guide provides a comprehensive overview of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a halogenated aromatic ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide covers the physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, analytical data interpretation based on analogous compounds, and a prospective outlook on its potential biological activities.

Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 188851-40-3 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Molecular Weight | 245.14 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 363.284 °C at 760 mmHg | |

| Density | 1.166 g/cm³ | |

| Flash Point | 153.536 °C | |

| LogP | 4.32190 |

Synthesis: Experimental Protocol

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3][4]

Reaction Scheme:

Materials:

-

Chlorobenzene

-

6-Chlorohexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The condenser outlet is connected to a gas trap to handle the evolving HCl gas.

-

Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow and careful addition of anhydrous aluminum chloride with stirring to form a suspension.

-

Addition of Acyl Chloride: 6-Chlorohexanoyl chloride is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

-

Addition of Chlorobenzene: Chlorobenzene is added to the dropping funnel and then added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of crushed ice, followed by concentrated HCl. This will decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Workflow Diagram:

Analytical Data (Based on Analogous Compounds)

Due to the limited availability of specific spectral data for this compound in the public domain, the following interpretations are based on data from closely related compounds and the expected spectral characteristics.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.4-8.0 ppm as two doublets. The methylene protons of the hexanoyl chain will appear as multiplets in the upfield region (δ 1.5-3.1 ppm). The methylene group adjacent to the carbonyl will be the most downfield-shifted, while the methylene group attached to the chlorine atom will also be downfield relative to the other methylene groups.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 198-200 ppm. The aromatic carbons will appear in the δ 128-140 ppm region. The carbons of the alkyl chain will be observed in the upfield region, with the carbon attached to the chlorine atom typically appearing around δ 45 ppm.

4.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.0398 g/mol for the most abundant isotopes). Due to the presence of two chlorine atoms, characteristic isotopic patterns (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation patterns would likely involve cleavage at the acyl-aryl bond and within the alkyl chain.

4.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Potential Biological Activity and Applications

5.1. Antimicrobial Activity

Halogenated ketones and chalcones have been reported to exhibit antimicrobial properties. The presence of the chlorophenyl and chloroalkyl moieties may confer antibacterial and antifungal activities. Further screening against a panel of pathogenic bacteria and fungi would be necessary to validate this potential.

5.2. Cytotoxic and Anticancer Potential

Chlorophenyl ketone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation. For instance, some chloromethyl ketone derivatives are known inhibitors of human chymase.[5] Structure-activity relationship studies of a series of haloalkanoylbenzene derivatives could elucidate the key structural features for cytotoxic activity.

Logical Relationship of Potential Biological Evaluation:

References

- 1. doubtnut.com [doubtnut.com]

- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. doubtnut.com [doubtnut.com]

- 5. Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound this compound. The information is presented to be a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C12H14Cl2O.[1] Its molecular weight is approximately 245.15 g/mol .[1][2][3][4] Below is a summary of its key physical properties.

| Property | Value | Unit | Notes |

| Molecular Formula | C12H14Cl2O | [1] | |

| Molecular Weight | 245.149 | g/mol | [1] |

| Boiling Point | 363.284 | °C | at 760 mmHg[1] |

| Density | 1.166 | g/cm³ | [1] |

| Flash Point | 153.536 | °C | [1] |

| Vapor Pressure | 0 | mmHg | at 25°C[1] |

| LogP (Octanol-Water Partition Coefficient) | 4.32190 | [1] | |

| Polar Surface Area (PSA) | 17.07000 | Ų | [1] |

Experimental Protocols

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in the melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

2. Determination of Boiling Point:

-

Apparatus: Distillation apparatus, including a flask, condenser, thermometer, and heating mantle.

-

Procedure: The compound is placed in the distillation flask. The apparatus is assembled, and the compound is heated. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure (typically atmospheric pressure) is recorded as the boiling point. For measurements at pressures other than 760 mmHg, a nomograph can be used to correct the boiling point.

3. Determination of Density:

-

Apparatus: Pycnometer or a densitometer.

-

Procedure (using a pycnometer): The pycnometer is first weighed empty, then filled with a reference liquid of known density (e.g., water) and weighed again. Finally, the pycnometer is emptied, dried, filled with the sample compound, and weighed. The density of the sample is then calculated based on these weights and the known density of the reference liquid.

4. Determination of Solubility:

-

Procedure: A known amount of the solvent is placed in a flask at a constant temperature. Small, measured amounts of the solute (this compound) are added incrementally with stirring until no more solute dissolves, and a saturated solution is formed. The concentration of the dissolved solute is then determined, often by spectroscopic methods or by evaporating the solvent and weighing the residue. While specific data is unavailable, related compounds are noted to be soluble in chlorinated hydrocarbons such as chloroform and methylene chloride.

Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 6-CHLORO-1-(3-CHLOROPHENYL)-1-OXOHEXANE | 710339-81-4 [chemicalbook.com]

- 3. 710339-81-4 CAS MSDS (6-CHLORO-1-(3-CHLOROPHENYL)-1-OXOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 6-CHLORO-1-(3-CHLOROPHENYL)-1-OXOHEXANE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-(4-chlorophenyl)-1-oxohexane is a halogenated aromatic ketone. This technical guide aims to provide a comprehensive overview of its molecular structure, physicochemical properties, a probable synthetic route, and a discussion of the potential biological significance of related compounds. Due to the limited availability of published experimental data for this specific molecule, this guide also outlines a theoretical experimental protocol for its synthesis and characterization based on established chemical principles.

Molecular Structure and Properties

This compound possesses a molecular structure characterized by a hexanoyl chain attached to a 4-chlorophenyl group, with a chlorine atom at the terminal (6th) position of the alkyl chain.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 188851-40-3 |

| Molecular Formula | C₁₂H₁₄Cl₂O |

| Molecular Weight | 245.15 g/mol |

| Boiling Point | 363.284 °C at 760 mmHg |

| Flash Point | 153.536 °C |

| Density | 1.166 g/cm³ |

| LogP | 4.32 |

Synthesis and Experimental Protocols

The most plausible method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5] The chlorine substituent on the benzene ring is an ortho-, para-director, and due to steric hindrance, the para-substituted product is expected to be the major isomer.[2][3]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Theoretical)

Materials:

-

6-chlorohexanoic acid

-

Thionyl chloride (SOCl₂)

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 6-chlorohexanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chlorohexanoic acid.

-

Slowly add an excess of thionyl chloride at room temperature.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 6-chlorohexanoyl chloride.

Step 2: Friedel-Crafts Acylation

-

In a three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 6-chlorohexanoyl chloride in dry dichloromethane to the suspension.

-

To this mixture, add chlorobenzene dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization (Predicted)

While no experimental spectra for this compound are currently available in the public domain, the expected spectral data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the 4-chlorophenyl group (two doublets), a triplet for the methylene group adjacent to the carbonyl, a triplet for the methylene group attached to the chlorine, and multiplets for the other methylene groups in the alkyl chain. |

| ¹³C NMR | A signal for the carbonyl carbon, signals for the aromatic carbons (including the ipso-, ortho-, meta-, and para-carbons of the 4-chlorophenyl ring), and signals for the six carbons of the hexanoyl chain. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ketone, C-H stretching and bending vibrations for the aromatic and aliphatic parts, and C-Cl stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation patterns would likely show cleavage at the acyl-aryl bond and loss of the chloroalkyl chain. |

Potential Biological Significance

While there is no specific biological data for this compound, the broader class of chlorophenyl ketones and long-chain aryl ketones has been investigated for various biological activities.

-

Antimicrobial Activity: Various derivatives of chlorophenyl ketones have demonstrated antibacterial and antifungal properties.[6][7][8] The presence of the halogenated phenyl ring and the ketone functional group are often associated with antimicrobial effects.

-

Cytotoxic Effects: Some long-chain aryl ketones have been shown to exhibit cytotoxic activity against cancer cell lines.[9] The lipophilic nature of the alkyl chain can facilitate membrane interaction, potentially leading to cytotoxic effects.

Further research would be necessary to determine if this compound exhibits similar biological activities.

Conclusion

This technical guide provides a summary of the known properties of this compound and a theoretical framework for its synthesis and characterization. The proposed Friedel-Crafts acylation route is a standard and reliable method for the preparation of such aryl ketones. While experimental data for this specific molecule is scarce, the information provided herein, based on established chemical principles and data from related compounds, offers a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules. Future experimental work is required to validate the proposed synthetic protocol and to explore the spectroscopic and biological properties of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. doubtnut.com [doubtnut.com]

- 3. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. doubtnut.com [doubtnut.com]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. Bis-aryl-α,β-unsaturated ketone (ABK) chaperonin inhibitors exhibit selective cytotoxicity to colorectal cancer cells that correlates with levels of aberrant HSP60 in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)hexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and currently understood biological context of 6-Chloro-1-(4-chlorophenyl)hexan-1-one. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This section summarizes the key chemical identifiers and physical properties of 6-Chloro-1-(4-chlorophenyl)hexan-1-one. The data has been compiled from various chemical databases and is presented for easy reference.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1-(4-chlorophenyl)hexan-1-one | N/A |

| CAS Number | 188851-40-3 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Molecular Weight | 245.149 g/mol | [1] |

| Boiling Point | 363.284 °C at 760 mmHg | N/A |

| Density | 1.166 g/cm³ | N/A |

| LogP | 4.32190 | N/A |

| Vapor Pressure | 0 mmHg at 25°C | N/A |

| Flash Point | 153.536 °C | N/A |

Synthesis and Experimental Protocols

Two primary synthetic routes for 6-Chloro-1-(4-chlorophenyl)hexan-1-one have been identified in the literature. The following sections provide detailed experimental protocols for each method.

Synthesis Route 1: From 1-Chloro-4-iodobenzene and 6-chlorohexanoyl chloride

This method involves the reaction of 1-Chloro-4-iodobenzene with 6-chlorohexanoyl chloride.

Experimental Protocol:

-

Preparation of the Organomanganese Reagent: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, 1-chloro-4-iodobenzene would be dissolved in anhydrous diethyl ether. The solution would be cooled to a low temperature (typically -78 °C). n-Butyllithium would then be added dropwise to perform a lithium-halogen exchange, forming the corresponding aryllithium species. Subsequently, a solution or suspension of manganese(II) iodide in diethyl ether would be added to transmetalate the aryllithium to an organomanganese reagent.

-

Acylation: 6-chlorohexanoyl chloride, dissolved in anhydrous diethyl ether, would then be added slowly to the solution of the organomanganese reagent at a low temperature.

-

Quenching and Work-up: After the reaction is complete (monitored by a suitable technique like TLC), the reaction mixture would be quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer would be extracted with diethyl ether. The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

-

Purification: The crude product would likely be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 6-chloro-1-(4-chlorophenyl)hexan-1-one.

Caption: Synthesis of 6-Chloro-1-(4-chlorophenyl)hexan-1-one from 1-Chloro-4-iodobenzene.

Synthesis Route 2: From 1-(4-chlorophenyl)cyclohexan-1-ol

This alternative synthesis starts from 1-(4-chlorophenyl)cyclohexan-1-ol.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is not available in the reviewed literature. The general transformation would involve a regioselective ring-opening and functional group manipulation. A plausible, though speculative, multi-step sequence could be envisioned, but a direct, cited protocol is not available. Researchers interested in this route would need to consult literature on similar ring-opening reactions of substituted cyclohexanols.

References

An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines a probable synthesis methodology, and presents a generalized experimental workflow.

Chemical Identity and Properties

This compound is a halogenated ketone with the chemical formula C12H14Cl2O[1]. Its chemical structure consists of a chlorophenyl group attached to a hexanone backbone, with a chlorine atom at the 6-position of the hexane chain.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C12H14Cl2O | [1] |

| Molecular Weight | 245.149 g/mol | [1] |

| CAS Number | 188851-40-3 | [1] |

| Boiling Point | 363.284 °C at 760 mmHg | [1] |

| Flash Point | 153.536 °C | [1] |

| Density | 1.166 g/cm³ | [1] |

| LogP | 4.32190 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The electrophilic acylium ion, generated from 6-chlorohexanoyl chloride and the Lewis acid, attacks the electron-rich chlorobenzene ring, leading to the formation of the desired ketone. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene ring, the para-substituted product is expected to be the major isomer formed.

General Experimental Protocol for Friedel-Crafts Acylation

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

-

Addition of Reactants: Chlorobenzene is added to the flask, and the mixture is cooled in an ice bath. 6-chlorohexanoyl chloride is then added dropwise from the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction.

-

Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a dilute sodium bicarbonate solution and then with water.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is a notable absence of published literature detailing the specific biological activity or the mechanism of action for this compound. Extensive searches of scientific databases did not yield any studies investigating its interaction with biological targets, such as enzymes or receptors. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the pharmacological profile and potential therapeutic applications of this compound.

Conclusion

This technical guide has summarized the available chemical and physical data for this compound and outlined a probable synthetic route. The provided information serves as a foundational resource for researchers. The lack of data on the biological activity of this compound highlights an area for future investigation, which could uncover novel pharmacological properties.

References

Technical Guide: Physicochemical Properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, with a primary focus on its boiling point. The document outlines key physical data, presents a comprehensive experimental protocol for boiling point determination, and includes a logical workflow for the characterization of this compound. This guide is intended to serve as a valuable resource for professionals engaged in chemical synthesis, analysis, and drug development.

Introduction

This compound is a halogenated aromatic ketone of interest in synthetic organic chemistry and potentially as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties, such as the boiling point, is fundamental for its purification, handling, and scale-up in a laboratory or industrial setting. The boiling point, in particular, is a critical parameter for purification by distillation and is indicative of the substance's volatility and the strength of its intermolecular forces.

Ketones, in general, exhibit boiling points that are higher than alkanes of similar molecular weight due to the presence of a polar carbonyl group, which leads to dipole-dipole interactions.[1][2] However, they typically have lower boiling points than corresponding alcohols, as they cannot act as hydrogen bond donors.[3] The boiling point increases with the size of the molecule due to stronger van der Waals dispersion forces.[4]

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Boiling Point | 363.284 °C at 760 mmHg | [5] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [5] |

| Molecular Weight | 245.149 g/mol | [5] |

| Density | 1.166 g/cm³ | [5] |

| Flash Point | 153.536 °C | [5] |

| Vapor Pressure | 0 mmHg at 25 °C | [5] |

| LogP | 4.32190 | [5] |

Experimental Protocol: Boiling Point Determination by Distillation

The following protocol details the determination of the boiling point of this compound using the simple distillation method. This method is suitable when a sufficient quantity of the sample is available for purification and boiling point measurement.[6]

3.1. Materials and Equipment

-

Round-bottom flask (distilling flask), appropriately sized for the sample volume

-

Heating mantle or oil bath

-

Clamps and retort stand

-

Distillation head (still head)

-

Thermometer (calibrated) with adapter

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Boiling chips or magnetic stir bar and stirrer

-

Tubing for condenser water

-

Barometer

3.2. Procedure

-

Apparatus Setup:

-

Place a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Add the sample of this compound to the flask, filling it to approximately one-half to two-thirds of its volume.

-

Securely clamp the neck of the flask to a retort stand.

-

Fit the distillation head into the neck of the flask.

-

Insert the thermometer into the thermometer adapter on the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[6]

-

Attach the condenser to the side arm of the distillation head and secure it with a clamp.

-

Connect the tubing to the condenser for cooling water, with the water inlet at the lower arm and the outlet at the upper arm.

-

Place the receiving flask at the outlet of the condenser.

-

Position the heating mantle or oil bath under the distilling flask.

-

-

Distillation Process:

-

Turn on the cooling water to the condenser.

-

Begin heating the sample gently.

-

Observe the sample as it begins to boil and the vapors rise into the distillation head.

-

Monitor the temperature on the thermometer. The temperature will rise and then stabilize as the vapor of the pure substance surrounds the thermometer bulb.

-

Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.

-

Continue to collect the distillate until a small amount of residue remains in the distilling flask. Do not distill to dryness.

-

-

Data Recording:

-

Record the stable temperature observed during distillation.

-

Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

-

3.3. Safety Precautions

-

Perform the distillation in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Ensure all glassware joints are securely clamped and sealed.

-

Never heat a closed system.

Compound Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and purity assessment of a synthesized compound like this compound in a drug development context.

Caption: Workflow for the synthesis, purification, and characterization of a chemical intermediate.

References

"6-Chloro-1-(4-chlorophenyl)-1-oxohexane" density

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of the chemical compound this compound, including its reported value and detailed experimental protocols for its determination. Furthermore, a logical workflow for the synthesis and biological evaluation of related compounds is presented, offering valuable insights for researchers in the field of drug discovery and development.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Reference |

| Density | 1.166 g/cm³ | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Molecular Weight | 245.149 g/mol | [1] |

| Boiling Point | 363.284 °C at 760 mmHg | [1] |

| Flash Point | 153.536 °C | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| LogP | 4.32190 | [1] |

Experimental Protocols for Density Determination

The accurate determination of a compound's density is crucial for its characterization. Below are detailed methodologies for commonly employed techniques for solid compounds like this compound.

Gas Pycnometry

Gas pycnometry is a highly accurate method for determining the skeletal density of a solid by measuring the volume of the solid material, excluding any open pores.[1][2][3]

-

Principle: This technique is based on Archimedes' principle of fluid displacement, using a gas, typically helium, as the displacement medium.[3][4] The volume of the solid is determined by measuring the pressure change of the gas in a calibrated chamber with and without the sample.

-

Apparatus: A gas pycnometer, which consists of a sample chamber, a reference chamber of known volume, a pressure transducer, and a gas inlet and outlet.

-

Procedure:

-

Calibrate the instrument using a standard of known volume.

-

Weigh the sample of this compound accurately.

-

Place the sample in the sample chamber and seal it.

-

Pressurize the reference chamber with helium to a predetermined pressure.

-

Open the valve connecting the reference and sample chambers, allowing the gas to expand into the sample chamber.

-

Measure the final equilibrium pressure.

-

The volume of the sample is calculated using the ideal gas law, based on the initial and final pressures and the known volumes of the chambers.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

Gravimetric Buoyancy Method (Archimedes' Principle)

This classic method determines the density of a solid by measuring its weight in air and its apparent weight when submerged in a liquid of known density.[4][5]

-

Principle: Archimedes' principle states that the buoyant force on a submerged object is equal to the weight of the fluid displaced by the object.

-

Apparatus: An analytical balance with a hook or a density determination kit, a beaker, a thermometer, and an auxiliary liquid of known density (e.g., distilled water or ethanol) in which the compound is insoluble.

-

Procedure:

-

Weigh the solid sample of this compound in the air (W_air).

-

Suspend the sample from the hook of the balance and immerse it completely in the auxiliary liquid of known density (ρ_liquid) at a recorded temperature.

-

Record the apparent weight of the submerged sample (W_liquid).

-

Calculate the volume of the sample (V_sample) using the formula: V_sample = (W_air - W_liquid) / ρ_liquid

-

Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = W_air / V_sample

-

Logical Workflow for Synthesis and Evaluation

Caption: A logical workflow for the synthesis and biological evaluation of novel chemical entities.

References

Technical Guide on 6-Chloro-1-(4-chlorophenyl)-1-oxohexane for Laboratory Use

Disclaimer: This document is a technical guide compiled from available chemical data and general safety principles. A complete, official Safety Data Sheet (SDS) for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS No: 188851-40-3) was not publicly available at the time of writing. This guide is intended for use by researchers, scientists, and drug development professionals and should be supplemented with institutional safety protocols and a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. The data is aggregated from publicly available sources.

| Property | Value | Source |

| CAS Number | 188851-40-3 | LookChem[1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | LookChem[1] |

| Molecular Weight | 245.149 g/mol | LookChem[1] |

| Boiling Point | 363.284 °C at 760 mmHg | LookChem[1] |

| Flash Point | 153.536 °C | LookChem[1] |

| Density | 1.166 g/cm³ | LookChem[1] |

| Vapor Pressure | 0 mmHg at 25°C | LookChem[1] |

| LogP (Octanol-Water Partition Coefficient) | 4.32190 | LookChem[1] |

| Polar Surface Area (PSA) | 17.07 Ų | LookChem[1] |

Hazard Identification and Safety Precautions

An official GHS classification for this specific compound is not available. However, based on its structure (a chlorinated aromatic ketone), general precautions should be taken.

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

Long-term exposure effects are unknown.

-

Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or goggles.

-

Wear a lab coat.

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

General Experimental Workflow for Handling Chemical Compounds

The following diagram illustrates a general workflow for safely handling chemical compounds like this compound in a laboratory setting. This is a generalized protocol and should be adapted to specific experimental needs.

Caption: A generalized workflow for handling chemical reagents in a laboratory setting.

First Aid Measures

In the absence of a specific SDS, the following general first aid measures are recommended in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride may be generated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Spillage and Disposal

The following diagram outlines a logical relationship for responding to a chemical spill.

Caption: A decision-making flowchart for responding to a chemical spill in a laboratory.

-

Spill Response:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

Note on Experimental Protocols and Signaling Pathways

The user's request for detailed experimental protocols and signaling pathways is outside the scope of a Safety Data Sheet or a general technical guide on a chemical's safety.

-

Experimental Protocols: These are specific to a particular research application (e.g., a synthetic procedure, a biological assay) and would be found in peer-reviewed scientific literature or internal research and development documents.

-

Signaling Pathways: The interaction of this compound with biological systems and its potential effects on cellular signaling pathways are subjects of pharmacological and toxicological research and are not typically included in safety documentation unless it is a well-characterized drug or toxin. As of now, there is no publicly available information on the specific biological activity of this compound.

References

An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

Disclaimer: The spectral data presented in this document is predicted based on the chemical structure of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane and has not been derived from experimental measurements.

Introduction

This compound is a halogenated aromatic ketone. Its structure, featuring a chlorophenyl group attached to a six-carbon chain with a terminal chlorine atom, makes it a potential intermediate in organic synthesis, particularly for the development of more complex molecules in the fields of pharmaceuticals and materials science. This guide provides a detailed overview of its predicted spectral data, a plausible experimental protocol for its synthesis, and a workflow for its characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| 7.45 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| 3.55 | Triplet | 2H | -CH₂-Cl |

| 2.95 | Triplet | 2H | -CO-CH₂- |

| 1.80 | Quintet | 2H | -CH₂-CH₂-Cl |

| 1.70 | Quintet | 2H | -CO-CH₂-CH₂- |

| 1.45 | Sextet | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | Carbonyl carbon (C=O) |

| 139.0 | Aromatic quaternary carbon attached to the carbonyl group |

| 135.0 | Aromatic quaternary carbon attached to chlorine |

| 130.0 | Aromatic CH carbons ortho to the carbonyl group |

| 129.0 | Aromatic CH carbons meta to the carbonyl group |

| 45.0 | -CH₂-Cl |

| 38.5 | -CO-CH₂- |

| 32.5 | -CH₂-CH₂-Cl |

| 26.5 | -CH₂-CH₂-CH₂- |

| 24.0 | -CO-CH₂-CH₂- |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3050 | Medium | Aromatic C-H stretch |

| 2940-2860 | Medium | Aliphatic C-H stretch |

| 1685 | Strong | C=O (ketone) stretch |

| 1590, 1485 | Medium-Strong | Aromatic C=C stretch |

| 1100-1085 | Strong | C-Cl (aryl) stretch |

| 750-650 | Strong | C-Cl (alkyl) stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 244/246/248 | 30:20:3 | [M]⁺ (Molecular ion) |

| 139/141 | 100 | [Cl-C₆H₄-CO]⁺ (Base peak) |

| 111/113 | 40 | [Cl-C₆H₄]⁺ |

| 91 | 15 | [C₅H₁₀Cl]⁺ |

| 75 | 20 | [C₆H₃]⁺ |

Experimental Protocols

A common and effective method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Chlorobenzene

-

6-Chlorohexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath. A solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension.

-

Addition of Chlorobenzene: Chlorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

"6-Chloro-1-(4-chlorophenyl)-1-oxohexane" commercial suppliers

An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane for Research Professionals

This guide serves as a core technical resource for researchers, scientists, and drug development professionals interested in this compound (CAS No: 188851-40-3). Due to the specialized nature of this compound, publicly available data regarding its biological activity and detailed experimental applications are limited. This document focuses on the foundational information required to procure and initiate research: commercial availability and fundamental physicochemical properties.

Physicochemical Properties

Key physical and chemical data for this compound are summarized below. This information is essential for experimental design, including solvent selection, and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Cl₂O | LookChem[1] |

| Molecular Weight | 245.149 g/mol | LookChem[1] |

| Boiling Point | 363.284 °C at 760 mmHg | LookChem[1] |

| Density | 1.166 g/cm³ | LookChem[1] |

| Flash Point | 153.536 °C | LookChem[1] |

| LogP | 4.32190 | LookChem[1] |

| Vapor Pressure | 0 mmHg at 25°C | LookChem[1] |

Commercial Suppliers and Procurement

The acquisition of high-purity chemical compounds is a critical first step in any research endeavor. This compound is available from several specialized chemical suppliers. The table below provides a comparative summary of offerings from various vendors.[1] Prices are subject to change and should be verified directly with the supplier.

| Supplier | Purity | Available Quantities & Example Pricing |

| Rieke Metals | 97% | 1g ( |

| Matrix Scientific | Not Specified | 1g ( |

| Crysdot | 95+% | 5g ($582.00)[1] |

| American Custom Chemicals Corporation | 95.00% | 1G ( |

Experimental Protocols and Applications

Researchers planning to use this compound should anticipate the need to develop and validate their own experimental protocols for synthesis, purification, and biological assays. The general workflow for such an undertaking is outlined below.

Workflow for New Compound Evaluation

The following diagram illustrates a typical workflow for sourcing, validating, and initiating studies with a specialized chemical like this compound.

Caption: General workflow for research and development using a procured chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for an academic and professional audience. The compounds described herein are for research use only.

Core Compound: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

This compound is a halogenated aromatic ketone. While extensive peer-reviewed literature on the biological activity of this specific compound is limited, its structural motifs are of significant interest in medicinal chemistry. The presence of a 4-chlorophenyl group and a reactive chloro-hexane chain suggests its potential as an intermediate in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 188851-40-3 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Molecular Weight | 245.15 g/mol | [1] |

| Boiling Point | 363.28 °C at 760 mmHg | [1] |

| Flash Point | 153.54 °C | [1] |

| Density | 1.166 g/cm³ | [1] |

| LogP | 4.32 | [1] |

Synthesis of Related Compounds: A Methodological Overview

General Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of an aryl ketone, which can be adapted for the synthesis of this compound from chlorobenzene and 6-chlorohexanoyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene (or other suitable aryl starting material)

-

6-Chlorohexanoyl chloride (or other suitable acyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and suspend it in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the 6-chlorohexanoyl chloride (1 equivalent) to the stirred suspension.

-

To this mixture, add chlorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities of Structurally Related Compounds

While specific biological data for this compound is not available, research on compounds containing the 1-(4-chlorophenyl)ketone scaffold has revealed a range of biological activities. These findings suggest potential areas of investigation for the title compound and its derivatives.

Anticancer Activity

Several studies have reported the anticancer properties of molecules incorporating a 1-(4-chlorophenyl) moiety. For instance, derivatives of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One of the most potent compounds from this series demonstrated IC₅₀ values ranging from 5.1 to 10.1 μM and was found to induce apoptosis in MGC-803 cells through the activation of caspases-9/3.

Bile-acid-appended triazolyl aryl ketones containing a 4-chlorophenyl group have also been investigated for their cytotoxic effects. Certain compounds in this class exhibited significant anticancer activity against MCF-7 (human breast adenocarcinoma) and 4T1 (mouse mammary carcinoma) cell lines, with IC₅₀ values in the low micromolar range, in some cases surpassing the efficacy of the reference drug, docetaxel.

Antibacterial Activity

The 4-chlorophenyl group is also a feature in some antibacterial agents. Novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have been synthesized and screened for their in vitro antibacterial activity. Compounds with nitrogen-containing heterocyclic rings (such as pyridine and quinoline) attached to the core structure showed significant activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, several signaling pathways could be relevant for the biological effects of this compound derivatives.

Apoptosis Pathway

As observed with related pyrazolidine-3,5-dione derivatives, a potential mechanism of anticancer activity could be the induction of apoptosis. A simplified representation of a possible apoptosis induction pathway is shown below.

Caption: Potential apoptosis induction pathway.

Experimental Workflow for Biological Screening

A general workflow for the preliminary biological screening of a novel compound like this compound is outlined below. This workflow is designed to assess its potential anticancer and antibacterial properties.

Caption: General workflow for biological screening.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for further exploration in drug discovery. While direct biological data on this compound is scarce, the documented activities of structurally related molecules, particularly in the areas of oncology and infectious diseases, provide a strong rationale for its investigation. Future research should focus on the synthesis of a library of derivatives, followed by systematic screening to identify lead compounds and elucidate their mechanisms of action. The synthetic and screening methodologies outlined in this guide provide a framework for such endeavors.

References

An In-depth Technical Guide on 6-Chloro-1-(4-chlorophenyl)-1-oxohexane

A comprehensive literature review of the chemical compound 6-Chloro-1-(4-chlorophenyl)-1-oxohexane reveals a notable absence of detailed scientific publications. While basic chemical identifiers and properties are available, in-depth experimental data regarding its synthesis, characterization, and biological activity remains largely undocumented in publicly accessible scientific literature.

This technical guide summarizes the available information for researchers, scientists, and drug development professionals and outlines a theoretical synthesis pathway based on established chemical principles.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. This information is aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 188851-40-3 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Molecular Weight | 245.15 g/mol | [1] |

| Boiling Point | 363.3 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 153.5 °C (Predicted) | N/A |

| Density | 1.166 g/cm³ (Predicted) | N/A |

| LogP | 4.32 (Predicted) | N/A |

Synthesis Pathway: A Theoretical Approach

Due to the lack of published experimental protocols for the synthesis of this compound, a plausible synthetic route is proposed based on the well-established Friedel-Crafts acylation reaction. This method is a fundamental process in organic chemistry for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.

The proposed synthesis involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Figure 1: Proposed synthesis of this compound.

Theoretical Experimental Protocol

The following is a generalized, theoretical protocol for the Friedel-Crafts acylation synthesis of the target compound. It is crucial to note that this procedure has not been experimentally validated for this specific reaction and would require optimization and safety assessment.

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

-

Addition of Acyl Chloride: Cool the suspension in an ice bath. Slowly add 6-chlorohexanoyl chloride (1.0 equivalent) dissolved in the same solvent to the dropping funnel and add it dropwise to the stirred suspension.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride, add chlorobenzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product would then be purified, likely by column chromatography on silica gel or recrystallization.

Data Presentation

Due to the absence of experimental data in the literature, no quantitative data tables for yield, purity, or analytical characterization (NMR, IR, Mass Spectrometry) can be provided.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways or mechanisms of action can be described or visualized.

Conclusion

While the chemical structure of this compound is defined and the compound is commercially available from several suppliers, there is a significant gap in the scientific literature regarding its synthesis and properties. The theoretical synthetic pathway outlined provides a starting point for researchers interested in this molecule. However, any experimental work would require careful planning, execution, and thorough characterization of the resulting products. Further research is needed to elucidate the chemical and biological profile of this compound.

References

The Biological Activity of Haloalkyl Aryl Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of haloalkyl aryl ketones, a class of organic compounds that has garnered significant interest in medicinal chemistry and drug development. Their unique chemical properties, characterized by the presence of a halogenated alkyl group attached to an aryl ketone scaffold, confer a diverse range of biological effects, including potent enzyme inhibition and cytotoxicity against cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Haloalkyl Aryl Ketones

Haloalkyl aryl ketones are characterized by a carbonyl group bonded to an aromatic ring and an alkyl chain substituted with one or more halogen atoms (F, Cl, Br, I). The presence of the electron-withdrawing halogen atom(s) significantly influences the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making these compounds reactive towards nucleophiles. This inherent reactivity is a key determinant of their biological activity, often leading to covalent modification of biological targets such as enzyme active sites.

The structural diversity of this class of compounds, allowing for modifications of the aryl ring, the alkyl chain, and the nature and number of halogen atoms, provides a versatile platform for the design of targeted therapeutic agents. Research has demonstrated their potential as antiviral, anticancer, and anti-inflammatory agents, primarily through the inhibition of key enzymes involved in disease pathogenesis.

Biological Activities and Mechanisms of Action

Haloalkyl aryl ketones exhibit a broad spectrum of biological activities, with enzyme inhibition being the most extensively studied mechanism of action. The electrophilic nature of the haloalkyl group facilitates covalent bond formation with nucleophilic residues, such as cysteine or serine, within the active sites of enzymes, leading to irreversible inhibition.

Antiviral Activity

A notable example of the antiviral potential of this class of compounds is the development of halomethyl ketone inhibitors targeting the main protease (3CLpro) of coronaviruses, including SARS-CoV. These inhibitors act as irreversible covalent inhibitors by forming a thioether linkage with the catalytic cysteine residue (Cys145) in the 3CLpro active site[1]. This covalent modification inactivates the enzyme, which is essential for viral replication, thereby halting the viral life cycle.

Anticancer Activity

The anticancer properties of haloalkyl aryl ketones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is frequently achieved through the inhibition of cysteine proteases, such as cathepsins, which are often overexpressed in tumors and play a role in tumor progression and metastasis. By inhibiting these enzymes, haloalkyl aryl ketones can disrupt cellular processes that are critical for cancer cell survival and proliferation.

Furthermore, some haloalkyl aryl ketones have been shown to modulate key signaling pathways involved in cancer, such as the PI3K/Akt and JNK pathways. These pathways regulate a multitude of cellular processes including cell growth, survival, and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory effects of certain haloalkyl aryl ketones are linked to their ability to inhibit enzymes involved in the inflammatory cascade. For instance, inhibition of proteases that process and activate pro-inflammatory cytokines can dampen the inflammatory response.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of haloalkyl aryl ketones from published literature. This data provides a comparative overview of their potency against various biological targets.

| Compound ID/Structure | Target | Assay Type | Activity (IC50/EC50/Ki) | Cell Line/Enzyme Source | Reference |

| Antiviral Activity | |||||

| Halomethyl Ketone Inhibitor | SARS-CoV 3CLpro | Enzyme Inhibition | Ki as low as 300 nM | Recombinant SARS-CoV 3CLpro | [1] |

| Cytotoxicity | |||||

| Arylpropyl Sulfonamide Analogs | Cytotoxicity | MTT Assay | IC50: 20.7 - 79.3 µM | PC-3 (prostate), HL-60 (leukemia) | |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Cytotoxicity | GI50 Assay | GI50: 0.116 - 6.77 µM | NCI-60 cancer cell line panel | |

| Enzyme Inhibition | |||||

| 4-aminophenoxyacetic acid derivative | Cathepsin K | Enzyme Inhibition | IC50: 4.8 nM | Human Cathepsin K | |

| Trifluoromethyl ketone | Acetylcholinesterase | Enzyme Inhibition | Ki: 0.06 x 10⁻⁹ M | Acetylcholinesterase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of haloalkyl aryl ketones.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Test compound (haloalkyl aryl ketone)

-

Cancer cell lines

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the haloalkyl aryl ketone in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cathepsin B Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of Cathepsin B, a cysteine protease.

Materials:

-

Cathepsin B (human)

-

Cathepsin B Reaction Buffer

-

Cathepsin B Substrate (e.g., Ac-RR-AFC)

-

Cathepsin B Inhibitor (positive control, e.g., F-F-FMK)

-

Test compound (haloalkyl aryl ketone)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute the Cathepsin B enzyme in the reaction buffer.

-

Prepare a 10X stock solution of the test inhibitor in the reaction buffer.

-

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add 50 µL of the Cathepsin B enzyme solution to each well.

-

Add 10 µL of the diluted test inhibitor to the sample wells.

-

Add 10 µL of the reaction buffer to the enzyme control wells.

-

Add 10 µL of the positive control inhibitor to the inhibitor control wells.

-

Incubate the plate at room temperature for 10-15 minutes.

-

-

Substrate Addition and Measurement:

-

Prepare the Cathepsin B substrate solution in the reaction buffer.

-

Add 40 µL of the substrate solution to each well to initiate the reaction.

-

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value from the dose-response curve.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways potentially modulated by haloalkyl aryl ketones and a general experimental workflow for their biological evaluation.

PI3K/Akt Signaling Pathway

This pathway is crucial for cell survival and proliferation and is a common target in cancer therapy. Inhibition of components of this pathway can lead to apoptosis.

References

Methodological & Application

Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride.

Chemical Properties and Data

A summary of the key chemical and physical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 188851-40-3 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Molecular Weight | 245.15 g/mol | [1] |

| Boiling Point | 363.284 °C at 760 mmHg | [1] |

| Density | 1.166 g/cm³ | [1] |

| Flash Point | 153.536 °C | [1] |

| LogP | 4.32190 | [1] |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Chlorobenzene

-

6-Chlorohexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: To a dropping funnel, add a solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, add chlorobenzene (1.0 to 1.2 equivalents) dropwise, again keeping the temperature below 10 °C.

-

Reaction: After the addition of all reactants, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic extracts.

-

Washing: Wash the combined organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure this compound. The para-isomer is the major product due to steric hindrance at the ortho position.[2][3]

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

-